Ethyl 4,4,4-trifluorobut-2-ynoate

Description

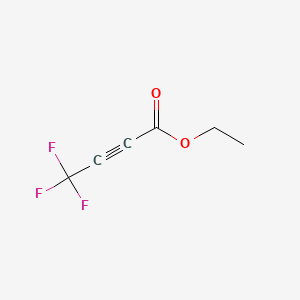

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluorobut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDRHPQGYUYYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394009 | |

| Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79424-03-6 | |

| Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoro-2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4,4-trifluorobut-2-ynoate: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a fluorinated organic compound of significant interest in synthetic chemistry. As an unsymmetrical internal alkyne, its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its synthesis, key physical and chemical properties, and its applications in modern organic synthesis, particularly as a reagent for creating diverse molecular architectures.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₃O₂ | |

| Molecular Weight | 166.10 g/mol | [1] |

| CAS Number | 79424-03-6 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 96-98 °C (lit.) | [1][3] |

| Density | 1.162 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.350 (lit.) | [1] |

| Flash Point | 43 °F (6.1 °C) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. Partly soluble in water. | [3] |

| Linear Formula | CF₃C≡CCO₂C₂H₅ | [1] |

| InChI Key | SFDRHPQGYUYYNX-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C#CC(F)(F)F | [1] |

Synthesis of this compound

The most reliable and well-documented synthesis of this compound is achieved through the thermolysis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.[1] This procedure provides the target compound in high yield and purity.

Synthesis Workflow

The overall synthesis is a two-step process starting from commercially available materials. The workflow involves the formation of a phosphorus ylide intermediate, followed by a thermolysis reaction to yield the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step A: Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

-

A 2-L, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing funnel, an overhead stirrer, and a thermometer.

-

The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and 1.1 L of anhydrous tetrahydrofuran (THF).

-

The stirred suspension is cooled in an ice-water bath. Triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.

-

After stirring for an additional 30 minutes at 5°C, trifluoroacetic anhydride (78 mL, 0.55 mol) is added dropwise, maintaining the reaction temperature between 5–10°C. The addition takes approximately 1 hour.

-

The mixture is stirred for 2 hours, then filtered. The precipitate is washed with cold THF.

-

The filtrate is concentrated under reduced pressure to yield a yellow oily residue.

-

Trituration of the residue with 600 mL of water affords a crystalline product, which is collected by filtration.

-

The solid is recrystallized from a hot methanol/water mixture to afford 200–208 g (89–93%) of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate as a pale-yellow, crystalline solid.

Step B: this compound (Ethyl 4,4,4-trifluorotetrolate)

-

A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a large-bore gas exit tube connected to a collection flask in a dry ice-acetone bath.

-

The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).

-

The system is evacuated to 1–2 mm Hg.

-

The reaction flask is carefully heated. The phosphorane melts around 150°C, and the evolution of the product begins.

-

The mixture is stirred and heated from 160°C to 220°C over a period of 5 hours, during which the product distills and is collected in the cold trap.

-

The collected liquid is dried with magnesium sulfate and filtered.

-

Distillation at atmospheric pressure affords 59–61 g (79–82%) of this compound as a colorless liquid (bp 97–100°C).[1]

Reactivity and Applications in Synthesis

This compound is a powerful dienophile and a versatile substrate for various chemical transformations. Its reactivity is dominated by the electron-deficient alkyne, making it an excellent partner in cycloaddition reactions and a substrate for nucleophilic additions.

Key Applications

-

Diels-Alder Reactions: It serves as an excellent dienophile in [4+2] cycloaddition reactions to form highly functionalized six-membered rings. For example, it reacts with furan to produce oxanorbornadiene adducts, which are valuable intermediates in medicinal chemistry.[4]

-

Organometallic Chemistry: The compound is used to investigate the regioselectivity of insertion reactions into metal-carbon bonds of cyclometalated iridium and rhodium complexes.[3]

-

Synthesis of Fluorinated Building Blocks: It is a precursor for other valuable fluorinated synthons. For instance, it can be used to prepare ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate.[4]

Logical Workflow: Application in Diels-Alder Cycloaddition

The following diagram illustrates the general workflow of using this compound as a dienophile in a [4+2] Diels-Alder reaction to generate complex cyclic molecules.

Caption: Role of this compound in a Diels-Alder reaction.

Safety and Handling

This compound is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.

-

Handling: Use only in a well-ventilated area or outdoors. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool. Store under an inert atmosphere, recommended at 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

Physical and chemical properties of Ethyl 4,4,4-trifluorobut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a fluorinated organic compound of significant interest in synthetic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, making it a valuable building block for the synthesis of complex fluorinated molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with a focus on experimental details and mechanistic insights.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the alkyne and ester functionalities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃O₂ | |

| Molecular Weight | 166.10 g/mol | |

| CAS Number | 79424-03-6 | |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 96-98 °C (lit.) | |

| Density | 1.162 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.350 (lit.) | |

| Flash Point | 43 °F | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

Spectral Data

Table 2: Spectral Data of this compound

| Spectrum | Expected Chemical Shifts / Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, -CH₃), 4.3 (q, 2H, -OCH₂-) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (-CH₃), ~63 (-OCH₂-), ~75 (alkyne C), ~85 (alkyne C), ~115 (q, CF₃), ~152 (C=O) | [2] |

| ¹⁹F NMR (CDCl₃) | A single peak is expected in the range of -60 to -80 ppm relative to CFCl₃. | [4][5] |

| Infrared (IR) | ν (cm⁻¹): ~2250 (C≡C stretch), ~1720 (C=O stretch), ~1200-1100 (C-F stretch) | [2] |

Note: Specific chemical shifts and coupling constants can be influenced by the solvent and spectrometer frequency. The 13C NMR signal for the CF3 carbon will appear as a quartet due to coupling with the fluorine atoms.

Synthesis

A reliable and detailed method for the preparation of this compound has been published in Organic Syntheses. The synthesis is a two-step process starting from (carbethoxymethyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

-

A 2-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.

-

The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and 1.1 L of anhydrous tetrahydrofuran (THF).

-

The stirred suspension is cooled in an ice-water bath, and triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

-

The mixture is again cooled in an ice bath, and ethyl trifluoroacetate (71 g, 0.5 mol) in 100 mL of anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

The reaction mixture is stirred for an additional 1 hour at room temperature.

-

The precipitated triethylamine hydrobromide is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The residue is triturated with water (600 mL) to afford a crystalline product, which is collected by filtration, washed with water, and dried to yield ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.

Step 2: Synthesis of this compound

-

A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a gas exit tube connected to a cold trap (dry ice/acetone).

-

The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).

-

The mixture is heated, and the product, this compound, distills and is collected in the cold trap.

-

The collected liquid is dried over magnesium sulfate and purified by distillation to give the final product.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The trifluoromethyl group and the alkyne functionality make this compound a versatile reagent in organic synthesis. It readily participates in various reactions, including cycloadditions and insertion reactions.

Diels-Alder Reaction

This compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing trifluoromethyl group, which lowers the energy of the LUMO of the alkyne. It reacts with a variety of dienes to form highly functionalized six-membered rings. A common example is the reaction with cyclopentadiene.

Caption: Diels-Alder reaction of this compound.

Insertion Reactions with Transition Metal Complexes

This compound is utilized to investigate the regioselectivity of insertion reactions into metal-carbon bonds of cyclometalated complexes, particularly with rhodium and iridium. The electron-deficient alkyne readily inserts into the M-C bond, and the regiochemistry of the insertion provides valuable mechanistic insights into these important organometallic transformations.

A plausible mechanism for the insertion into a rhodium-carbon bond involves the initial coordination of the alkyne to the rhodium center, followed by migratory insertion of the alkyne into the Rh-C bond to form a seven-membered rhodacycle.

Caption: Generalized mechanism for insertion into a Rhodium-Carbon bond.

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the trifluoromethyl group into organic molecules. Its well-defined synthesis and predictable reactivity in key chemical transformations, such as Diels-Alder and insertion reactions, make it an indispensable tool for researchers in synthetic and medicinal chemistry. This guide provides the foundational knowledge required for its effective utilization in the laboratory.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

In-Depth Technical Guide to CAS Number 79424-03-6: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of the compound identified by CAS number 79424-03-6, scientifically known as ethyl 4,4,4-trifluorobut-2-ynoate. This fluorinated organic compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules with potential therapeutic applications.

Core Properties of this compound

This compound is a colorless liquid characterized by the presence of a trifluoromethyl group, an internal alkyne, and an ethyl ester functionality.[1][2] These structural features, particularly the electron-withdrawing trifluoromethyl group, impart unique reactivity to the molecule, making it a versatile reagent in organic synthesis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 79424-03-6 | [3] |

| Molecular Formula | C₆H₅F₃O₂ | [3] |

| Molecular Weight | 166.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 96-98 °C | |

| Density | 1.162 g/mL at 25 °C | |

| Refractive Index | n20/D 1.350 | |

| SMILES | CCOC(=O)C#CC(F)(F)F | [3] |

| InChI | InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3 | [3] |

| InChIKey | SFDRHPQGYUYYNX-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A well-established method for the synthesis of this compound involves the thermolysis of an α-acylmethylenephosphorane intermediate. This route is favored for its efficiency and the ability to produce the target alkyne free from solvents or impurities with similar boiling points.

Experimental Protocol: Synthesis via Thermolysis

The synthesis is a two-step process, starting with the preparation of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, followed by its thermolysis.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

-

A 2-liter, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing funnel, an overhead stirrer, and a thermometer.

-

The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and anhydrous tetrahydrofuran (THF) (1.1 L).

-

The stirred suspension is cooled in an ice-water bath, and triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.

-

After stirring for an additional 15 minutes, the mixture is treated with trifluoroacetic anhydride (77 mL, 0.55 mol) added dropwise over 30 minutes, maintaining the temperature below 10°C.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The precipitated triethylammonium bromide is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The residue is triturated with water (600 mL) to yield a crystalline product, which is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from a methanol-water mixture to afford pure ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate as a pale-yellow crystalline solid.

Step 2: Thermolysis to this compound

-

A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a gas exit tube connected to a cold trap (Dewar condenser with a collection flask cooled in a dry ice-acetone bath).

-

The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).

-

The mixture is heated, and the product, this compound, distills as it is formed and is collected in the cold trap.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of more complex fluorinated molecules with potential biological activity. Its trifluoromethyl group can enhance properties such as metabolic stability and binding affinity of the final compounds.

Synthesis of Bioactive Hydrazonobutanoate Derivatives

A notable application of this compound is in the synthesis of ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives. These derivatives have shown promising antioxidant, antibacterial, and angiotensin-converting enzyme (ACE) inhibitory activities.[4]

The general synthesis involves the condensation reaction between this compound and various commercially available hydrazines.[4]

Biological Activities of Hydrazonobutanoate Derivatives

A study on a series of these synthesized derivatives revealed significant biological activities.[4]

Antioxidant Activity: The antioxidant potential of the derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several compounds exhibited excellent antioxidant activity, with inhibition values ranging from 67.83% to 95.77% at a concentration of 2 µM.[4]

Antibacterial Activity: The antibacterial properties were tested against various bacterial strains. One of the derivatives, compound 3e from the study, was found to be highly active against S. typhi, L. monocytogenes, and K. pneumoniae.[4]

Angiotensin-Converting Enzyme (ACE) Inhibition: The derivatives were also screened for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. One compound, 3g, displayed the highest ACE inhibitory activity with an IC50 of 2.42 µM.[4]

| Biological Activity | Key Findings | Reference |

| Antioxidant | Inhibition values of 67.83 ± 0.001% to 95.77 ± 0.05% at 2 µM | [4] |

| Antibacterial | Compound 3e highly active against S. typhi, L. monocytogenes, and K. pneumoniae | [4] |

| ACE Inhibition | Compound 3g showed an IC50 of 2.42 µM | [4] |

Experimental Protocols for Biological Assays

Detailed methodologies for the key biological experiments are provided below. These are representative protocols based on standard laboratory practices.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

-

A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

-

In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Ascorbic acid or a similar standard is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Disc Diffusion Method (Antibacterial Activity)

-

Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).

-

The bacterial suspension is evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound.

-

The discs are placed on the inoculated agar surface.

-

A standard antibiotic disc and a solvent-only disc serve as positive and negative controls, respectively.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

ACE Inhibition Assay

-

The assay is typically performed in a 96-well plate.

-

A solution of ACE from a commercial source is prepared in a suitable buffer.

-

The test compound at various concentrations is pre-incubated with the ACE solution for a short period (e.g., 10 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding a substrate, such as hippuryl-histidyl-leucine (HHL).

-

The mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).

-

The reaction is stopped by adding an acid (e.g., 1N HCl).

-

The amount of product formed (hippuric acid) is quantified, often by spectrophotometry after extraction or by HPLC.

-

Captopril or another known ACE inhibitor is used as a positive control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Molecular Docking and Signaling Pathways

Molecular docking studies have been employed to understand the interaction of the hydrazonobutanoate derivatives with the active site of ACE. These computational studies suggest that the compounds can bind to the catalytic site of the enzyme, which explains their inhibitory effect.[4]

The inhibition of ACE has well-documented downstream effects on cellular signaling pathways, primarily through the reduction of angiotensin II levels. This leads to a decrease in vasoconstriction and aldosterone secretion, contributing to a reduction in blood pressure.

Conclusion

This compound (CAS 79424-03-6) is a valuable and versatile fluorinated building block in organic synthesis. Its primary application in medicinal chemistry lies in its use as a precursor for the synthesis of bioactive molecules, such as the ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives. These derivatives have demonstrated significant potential as antioxidant, antibacterial, and ACE inhibitory agents, highlighting the importance of the parent compound in the development of new therapeutic leads. Further research into the structure-activity relationships and optimization of these derivatives could lead to the discovery of potent new drugs.

References

Ethyl 4,4,4-trifluorobut-2-ynoate: A Versatile Trifluoromethyl Building Block for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 4,4,4-trifluorobut-2-ynoate has emerged as a prominent and highly versatile reagent for introducing the trifluoromethyl moiety.

This unsymmetrical internal alkyne features a powerful electron-withdrawing trifluoromethyl group that renders the alkyne exceptionally reactive towards a variety of transformations. Its electron-deficient triple bond makes it an excellent Michael acceptor for conjugate additions and a potent dienophile or dipolarophile in cycloaddition reactions. These characteristics allow for the efficient construction of a diverse array of trifluoromethyl-substituted carbocycles and heterocycles, which are valuable scaffolds in drug discovery and advanced materials. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties and Data

This compound is a clear, colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅F₃O₂ |

| Molecular Weight | 166.10 g/mol |

| CAS Number | 79424-03-6 |

| Appearance | Clear colorless liquid |

| Boiling Point | 96-98 °C (lit.) |

| Density | 1.162 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.350 (lit.) |

| SMILES | CCOC(=O)C#CC(F)(F)F |

| InChI Key | SFDRHPQGYUYYNX-UHFFFAOYSA-N |

Synthesis of this compound

A reliable and scalable synthesis of this compound proceeds via a two-step sequence involving the formation of an α-acylmethylenephosphorane followed by a thermolysis reaction. This method provides the target compound in good overall yields.

Caption: Two-step synthesis of this compound.

Quantitative Data for Synthesis:

| Step | Reactants | Conditions | Product | Yield |

| 1 | (Carbethoxymethyl)triphenylphosphonium bromide, Trifluoroacetic anhydride, Triethylamine | THF, 5-10 °C, 2h | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | 89-93% |

| 2 | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, K₂CO₃ | 150 °C, 1-2 mmHg | This compound | 79-82% |

Reactivity and Applications in Organic Synthesis

The electron-deficient nature of the alkyne bond, activated by the adjacent CF₃ group, governs the reactivity of this compound, making it a powerful tool for constructing complex fluorinated molecules.

Cycloaddition Reactions

As a potent dienophile, this compound readily participates in [4+2] cycloaddition reactions with various dienes to form trifluoromethylated six-membered rings. The reaction with furan, for example, yields oxanorbornadiene adducts which are versatile synthetic intermediates.

Caption: General scheme for the Diels-Alder reaction.

Quantitative Data for Diels-Alder Reactions:

| Diene | Conditions | Product | Yield | Reference |

| Furan | 40 °C, in vacuo | 7-oxabicyclo[2.2.1]hepta-2,5-diene adduct | 70% (1:1 adduct) | |

| Salvinorin A | Microwave, 120 °C | Salvinorin A cycloadduct | Not specified | Sigma-Aldrich Peer Reviewed Papers |

1,3-dipolar cycloadditions represent one of the most powerful applications of this compound, providing direct access to a wide range of five-membered trifluoromethyl-heterocycles. Reactions with dipoles such as nitrile imines, azides, and nitrile oxides are particularly common. The reaction with hydrazines (often in situ forming a hydrazone which then cyclizes, or reacting with a precursor to a nitrile imine) is a well-established route to trifluoromethyl-substituted pyrazoles, a scaffold of significant interest in medicinal chemistry.

In-depth Technical Guide: Spectroscopic Data of Ethyl 4,4,4-trifluorobut-2-ynoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, specific, publicly available quantitative spectroscopic data (NMR, IR, MS) for Ethyl 4,4,4-trifluorobut-2-ynoate could not be located in detail. This guide, therefore, provides an overview of the expected spectroscopic characteristics based on the compound's structure and general principles of spectroscopy, alongside standardized experimental protocols for obtaining such data.

Introduction

This compound is a fluorinated organic compound with potential applications in organic synthesis and drug discovery. The presence of the trifluoromethyl group and the alkyne functionality makes it a valuable building block for the introduction of fluorine into more complex molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its reactivity. This guide outlines the expected spectroscopic data for this compound and provides detailed experimental protocols for its analysis.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is as follows:

Based on this structure, we can predict the key features in its NMR, IR, and MS spectra.

Data Presentation

As specific experimental data is unavailable, the following tables present the expected peak assignments and characteristics based on the chemical structure and known spectroscopic data for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 | C =O (Ester carbonyl) |

| ~115 (quartet, JC-F) | C F₃ |

| ~80 | -C≡C -CF₃ |

| ~75 | -C ≡C-COOEt |

| ~63 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| -60 to -70 | Singlet (s) | -CF₃ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡C stretch (alkyne) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1200-1300 | Strong | C-F stretch |

| ~1100-1200 | Strong | C-O stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Possible Fragment Ion |

| 166 | [M]⁺ (Molecular ion) |

| 137 | [M - C₂H₅]⁺ |

| 121 | [M - OC₂H₅]⁺ |

| 97 | [M - COOC₂H₅]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm, referenced to an external standard like CFCl₃.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat.

-

Attenuated Total Reflectance (ATR): Place a small drop of the liquid directly onto the ATR crystal.

-

Transmission: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the molecule.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the molecular structure and its characteristic spectroscopic signals.

A Technical Guide to Ethyl 4,4,4-trifluorobut-2-ynoate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4,4,4-trifluorobut-2-ynoate, a key building block in the synthesis of complex fluorinated molecules for pharmaceutical and research applications. This document details its commercial availability from various suppliers, provides a comprehensive experimental protocol for its synthesis, and explores its utility in the development of bioactive compounds, including its role in the synthesis of potential therapeutic agents.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The following table summarizes the offerings from prominent vendors, providing researchers with a comparative overview of purity, available quantities, and catalog information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Tokyo Chemical Industry (TCI) | This compound | 79424-03-6 | >95.0% (GC) | 1g, 5g, 25g |

| Sigma-Aldrich | Ethyl 4,4,4-trifluoro-2-butynoate | 79424-03-6 | 97% | 1g, 5g |

| AK Scientific, Inc. (AKSci) | This compound | 79424-03-6 | 97% | 1g, 5g, 25g |

| BLD Pharm | This compound | 79424-03-6 | 97% | 1g, 5g, 25g, 100g |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses. This two-step process involves the preparation of a phosphorus ylide intermediate followed by a Wittig reaction and subsequent thermolysis.

Part A: Preparation of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Trifluoroacetic anhydride

Procedure:

-

A 2-liter, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing dropping funnel, an overhead stirrer, and a thermometer.

-

The flask is charged with 215 g (0.5 mol) of (carbethoxymethyl)triphenylphosphonium bromide and 1.1 L of anhydrous THF.

-

The stirred suspension is cooled in an ice-water bath. 150 mL (1.1 mol) of triethylamine is added dropwise over 5 minutes.

-

After stirring for an additional 30 minutes at 5°C, 78 mL (116 g, 0.55 mol) of trifluoroacetic anhydride is added dropwise, maintaining the reaction temperature between 5-10°C. The addition takes approximately 1 hour.

-

The reaction mixture is stirred for an additional hour at 5-10°C and then allowed to warm to room temperature and stirred overnight.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is triturated with 600 mL of water to yield a crystalline product. The solid is collected by filtration, washed three times with 100 mL of water, and dried.

-

The crude product is recrystallized from a mixture of methanol and water to afford pure ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.

Part B: Thermolysis to this compound

Materials:

-

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

-

Potassium carbonate

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a gas exit tube connected to a cold trap (dry ice-acetone bath).

-

The flask is charged with 200 g (0.45 mol) of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate and 40 g of potassium carbonate.

-

The mixture is heated, and the pressure is gradually reduced. The product distills and is collected in the cold trap.

-

The collected liquid is dried with magnesium sulfate and filtered.

-

Distillation at atmospheric pressure affords the pure this compound as a colorless liquid.

Applications in Drug Discovery and Development

The trifluoromethyl group is a crucial motif in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound serves as a versatile building block for introducing this important functional group into complex molecules.

Cycloaddition Reactions for Bioactive Scaffolds

This compound is a valuable reagent in cycloaddition reactions, enabling the construction of diverse heterocyclic scaffolds.[2] For instance, it has been utilized in [4+2] Diels-Alder cycloadditions in the synthesis of opioid receptor probes derived from the natural product salvinorin A.[2] This highlights its utility in creating novel chemical entities with potential therapeutic applications.

Synthesis of Enzyme Inhibitors

Recent studies have demonstrated the use of this compound in the synthesis of novel enzyme inhibitors. One notable example is the synthesis of ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives, which have shown promising activity as Angiotensin-Converting Enzyme (ACE) inhibitors.[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension.

Conclusion

This compound is a readily available and highly versatile reagent for the synthesis of trifluoromethyl-containing compounds. Its utility in constructing complex molecular architectures through cycloaddition reactions and its application in the development of enzyme inhibitors underscore its importance in modern drug discovery and medicinal chemistry. The detailed synthetic protocol and supplier information provided in this guide aim to facilitate its use by researchers in the pharmaceutical and life sciences sectors.

References

Safety and handling precautions for Ethyl 4,4,4-trifluorobut-2-ynoate

An In-depth Technical Guide to the Safety and Handling of Ethyl 4,4,4-trifluorobut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols for this compound. Due to its reactive nature and limited toxicological data, this compound must be handled with care by trained personnel in a controlled laboratory environment.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] It is an unsymmetrical internal alkyne that is volatile and partly soluble in water.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₃O₂ | [4][5] |

| Molecular Weight | 166.10 g/mol | [4][5] |

| CAS Number | 79424-03-6 | [4] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Boiling Point | 96-98 °C (lit.) | [2][4] |

| Density | 1.162 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.350 (lit.) | [4] |

Hazard Identification and Toxicology

Signal Word: Danger[4]

Primary Hazards: Highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

GHS Hazard Classifications:

-

Flammable Liquids - Category 2 (H225)[5]

-

Skin Irritation - Category 2 (H315)[5]

-

Eye Irritation - Category 2A (H319)[5]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation - Category 3 (H335)[4][5]

Toxicological Information: Detailed toxicological studies on this compound are not readily available. However, due to the presence of the trifluoromethyl group and its reactive alkyne functionality, it should be handled as a potentially hazardous substance. Fluorinated compounds can have varying toxicities, and some can release toxic byproducts upon decomposition.[6][7] The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of overexposure may include respiratory tract irritation, skin redness and pain, and serious eye damage.[4]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[4]

-

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, are required. Always inspect gloves for integrity before use.[4][8]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood.[9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage

Handling:

-

All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[9]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[9][10][11]

-

Use non-sparking tools and explosion-proof equipment.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[9]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Work with the smallest feasible quantities.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11]

-

The recommended storage temperature is 2-8°C in an inert atmosphere.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Spill and Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[9][10][11]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the logical flow for safely handling this compound and responding to emergencies.

Caption: Workflow for the safe handling of this compound.

References

- 1. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 2. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE CAS#: 79424-03-6 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Ethyl 4,4,4-trifluorobut-2-ynoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4,4,4-trifluorobut-2-ynoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining precise solubility parameters in your own laboratory setting.

Core Compound Properties

This compound is an organic compound notable for its trifluoromethyl group and an ester functional group, which impart unique chemical properties.[1] It is typically a colorless liquid with a distinct odor.[1] The presence of the trifluoromethyl group increases its lipophilicity compared to its non-fluorinated counterparts.[1]

Physical and Chemical Properties:

-

Refractive Index: n20/D 1.350[4]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in peer-reviewed literature. However, qualitative assessments are available from various chemical suppliers and safety data sheets.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| General Organic Solvents | Soluble | [1] |

| Chloroform | Slightly Soluble | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

| Water | Partly Soluble | [3] |

The fluorinated nature of the compound suggests that it will exhibit solubility in a range of organic solvents, a characteristic noted for fluorinated esters.[7] The "like dissolves like" principle suggests that its polarity will be a key determinant of its solubility in various media.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents.

Objective

To quantitatively determine the solubility of this compound in a selection of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, hexanes, isopropanol, methanol, tetrahydrofuran, toluene) at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

-

Pipettes and general laboratory glassware

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

-

Record the final volume of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in each solvent.

-

Analyze the calibration standards and the diluted sample solutions using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.

References

- 1. CAS 79424-03-6: ethyl 4,4,4-trifluoro-2-butynoate [cymitquimica.com]

- 2. ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE - Safety Data Sheet [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl 4,4,4-trifluoro-2-butynoate 97 79424-03-6 [sigmaaldrich.com]

- 5. Ethyl 4,4,4-trifluoro-2-butynoate | C6H5F3O2 | CID 3597254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 79424-03-6 this compound AKSci R762 [aksci.com]

- 7. halocarbon.com [halocarbon.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Ethyl 4,4,4-trifluorobut-2-ynoate in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a highly reactive dienophile due to the strong electron-withdrawing nature of the trifluoromethyl group, which activates the alkyne for [4+2] cycloaddition reactions. Its utility in the Diels-Alder reaction provides a powerful synthetic route to generate a variety of trifluoromethyl-containing cyclic and bicyclic compounds. These fluorinated scaffolds are of significant interest in medicinal chemistry and drug development, as the incorporation of trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

These application notes provide an overview of the use of this compound in Diels-Alder reactions, including general protocols for thermal, microwave-assisted, and Lewis acid-catalyzed transformations.

Key Applications

-

Synthesis of Trifluoromethyl-Substituted Aromatics: Diels-Alder adducts derived from this compound can be valuable precursors to trifluoromethyl-substituted aromatic and heteroaromatic compounds through subsequent aromatization steps.

-

Access to Complex Fluorinated Scaffolds: The cycloaddition reaction allows for the rapid construction of complex molecular architectures containing the trifluoromethyl moiety, which are often challenging to synthesize via other methods.

-

Drug Discovery and Development: The resulting trifluoromethylated cyclic compounds serve as important building blocks for the synthesis of novel pharmaceutical candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Diels-Alder reaction of this compound with various dienes. Please note that specific yields and reaction times may vary depending on the specific diene, solvent, and reaction conditions employed.

Table 1: Thermal and Microwave-Assisted Diels-Alder Reactions

| Diene | Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |

| Cyclopentadiene | Thermal | 80 | 12 h | Toluene | Moderate | General Protocol |

| Cyclopentadiene | Microwave | 120 | 15 min | Toluene | High | [1] |

| 2,3-Dimethyl-1,3-butadiene | Thermal | 110 | 24 h | Xylene | Moderate | General Protocol |

| 2,3-Dimethyl-1,3-butadiene | Microwave | 150 | 30 min | DMF | High | [1] |

| Furan | Thermal | 100 | 48 h | Benzene | Low to Moderate | General Protocol |

| Furan | Microwave | 140 | 1 h | Toluene | Moderate | [1] |

| Anthracene | Thermal | 180 | 72 h | Toluene | Moderate | General Protocol |

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions

| Diene | Lewis Acid (equiv.) | Temperature (°C) | Time | Solvent | Yield (%) | Reference |

| Cyclopentadiene | Et₂AlCl (0.1) | -78 to rt | 2 h | CH₂Cl₂ | High | General Protocol |

| 2,3-Dimethyl-1,3-butadiene | BF₃·OEt₂ (1.0) | 0 to rt | 4 h | CH₂Cl₂ | High | General Protocol |

| Furan | ZnCl₂ (1.0) | 25 | 24 h | CH₂Cl₂ | Moderate | General Protocol |

| Isoprene | Sc(OTf)₃ (0.05) | 0 | 6 h | CH₂Cl₂ | High | General Protocol |

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction

-

To a sealed tube equipped with a magnetic stir bar, add the diene (1.2 equivalents) and a suitable solvent (e.g., toluene, xylene).

-

Add this compound (1.0 equivalent) to the solution.

-

Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-180 °C) for the specified time (12-72 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Diels-Alder adduct.

-

Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

General Protocol for Microwave-Assisted Diels-Alder Reaction

Note: Microwave reactions should be performed in a dedicated microwave reactor with appropriate safety precautions.

-

In a microwave-safe reaction vessel, combine the diene (1.2-1.5 equivalents), this compound (1.0 equivalent), and a suitable high-boiling solvent (e.g., toluene, DMF, or o-dichlorobenzene).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at the specified temperature (typically 120-150 °C) for the indicated time (15-60 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Work-up the reaction mixture as described in the thermal protocol.

-

Purify and characterize the product as described above.

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the dienophile, this compound (1.0 equivalent), in a dry, aprotic solvent (e.g., CH₂Cl₂).

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Slowly add the Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃) (0.1-1.0 equivalent) to the solution.

-

Stir the mixture for 15-30 minutes, then add the diene (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to stir at the specified temperature for the indicated time, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

-

Characterize the product by spectroscopic methods.

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Caption: General experimental workflow for Diels-Alder reactions.

Caption: Regioselectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for [4+2] Cycloaddition Reactions Using Ethyl 4,4,4-trifluorobut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 4,4,4-trifluorobut-2-ynoate as a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The presence of the trifluoromethyl group significantly enhances the reactivity of the alkyne, making it an excellent building block for the synthesis of complex trifluoromethyl-substituted molecules. Such compounds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity.

Introduction to [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a powerful and widely utilized concerted [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound serves as an activated dienophile due to the strong electron-withdrawing nature of the trifluoromethyl group, which polarizes the carbon-carbon triple bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature facilitates a rapid and often highly regioselective reaction with a variety of dienes.

The general mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the LUMO of the dienophile, proceeding through a cyclic transition state. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a cornerstone of modern organic synthesis.

Applications in Synthesis

The resulting cycloadducts from reactions with this compound are versatile intermediates. The trifluoromethyl group and the ester functionality provide handles for further chemical transformations, enabling the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, this dienophile has been utilized in the synthesis of opioid receptor probes through cycloaddition with natural products like salvinorin A.

Summary of Quantitative Data for [4+2] Cycloaddition Reactions

The following table summarizes the quantitative data for the [4+2] cycloaddition reactions of this compound with various dienes.

| Diene | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Furan | Neat (in vacuo) | None | 40 | Not Specified | Ethyl 5-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 70 |

| Cyclopentadiene | Thermal | Toluene | 80 | 12 | Ethyl 3-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | >95 (endo:exo >95:5) |

| Cyclopentadiene | Sc(OTf)₃ (10 mol%) | Dichloromethane | -78 to rt | 2 | Ethyl 3-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 98 (endo:exo >99:1) |

| Anthracene | Thermal | Xylene | 140 | 24 | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate-11-(trifluoromethyl) | ~85 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate from Furan

Materials:

-

This compound (1.0 eq)

-

Furan (1.2 eq)

-

Round-bottom flask

-

Vacuum line

-

Heating mantle with temperature control

-

Standard glassware for workup and purification

Procedure:

-

To a clean, dry round-bottom flask, add this compound.

-

Add a 1.2 molar excess of furan to the flask.

-

Connect the flask to a vacuum line and carefully evacuate the flask.

-

Once under vacuum, heat the reaction mixture to 40 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired oxanorbornadiene adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Cyclopentadiene

Materials:

-

This compound (1.0 eq)

-

Freshly cracked cyclopentadiene (1.5 eq)

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (10 mol%)

-

Anhydrous Dichloromethane (DCM)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

To the flask, add scandium(III) trifluoromethanesulfonate (10 mol%).

-

Add anhydrous dichloromethane via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound (1.0 eq) to the stirred suspension.

-

Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the highly pure bicyclo[2.2.1]heptadiene adduct.

Visualizations

Caption: General mechanism of the [4+2] cycloaddition reaction.

Caption: A typical experimental workflow for [4+2] cycloaddition.

Application Notes and Protocols for Ethyl 4,4,4-trifluorobut-2-ynoate in 1,3-Dipolar Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a valuable and versatile building block in organic synthesis, particularly in the construction of trifluoromethyl-substituted heterocyclic compounds through 1,3-dipolar cycloaddition reactions. The presence of the trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in 1,3-dipolar cycloadditions with common 1,3-dipoles such as nitrile oxides, azides, and nitrones.

The primary application of these reactions is the synthesis of novel trifluoromethylated isoxazoles, triazoles, and isoxazolidines, which are key scaffolds in the development of new therapeutic agents. For instance, trifluoromethylated isoxazoles have shown potential as anticancer and antidiabetic agents, while trifluoromethylated triazoles are explored for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.

General Reaction Scheme

The general transformation involves the [3+2] cycloaddition of a 1,3-dipole with the electron-deficient alkyne, this compound, to yield a five-membered heterocycle. The regioselectivity of the reaction is largely governed by the electronic properties of the reactants.

Caption: General scheme of a 1,3-dipolar cycloaddition.

Applications in the Synthesis of Trifluoromethylated Heterocycles

Synthesis of Trifluoromethylated Isoxazoles via Cycloaddition with Nitrile Oxides

The reaction of this compound with nitrile oxides, typically generated in situ from hydroximoyl chlorides or aldoximes, provides a direct route to highly functionalized trifluoromethyl-substituted isoxazoles. These compounds are valuable in drug discovery, with demonstrated activities including anticancer and α-amylase inhibition.[1]

Table 1: Synthesis of Trifluoromethylated Isoxazoles

| Entry | Nitrile Oxide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Fluorophenyl hydroximoyl chloride | DIPEA | 95% Methanol / 5% Water | RT | 2 | Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | 35-40 |

| 2 | Phenyl hydroximoyl chloride | DIPEA | 95% Methanol / 5% Water | RT | 2 | Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate | 35-40 |

| 3 | Naphthyl hydroximoyl chloride | DIPEA | 95% Methanol / 5% Water | RT | 2 | Ethyl 3-(naphthalen-1-yl)-5-(trifluoromethyl)isoxazole-4-carboxylate | 35-40 |

Synthesis of Trifluoromethylated Triazoles via Cycloaddition with Azides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with organic azides in the presence of a copper(I) catalyst proceeds with high regioselectivity and yield.[2] Trifluoromethylated triazoles are a class of compounds with a wide range of biological activities.[3]

Table 2: Copper-Catalyzed Synthesis of Trifluoromethylated Triazoles

| Entry | Azide | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl azide | CuI (10 mol%) | Acetonitrile | RT | 24 | Ethyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate | 92 |

| 2 | Methyl azidoacetate | CuI (10 mol%) | Acetonitrile | RT | 24 | Ethyl 1-(2-methoxy-2-oxoethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate | 79 |

| 3 | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Na-ascorbate | DMSO/H₂O | RT | 2 | Ethyl 5-(trifluoromethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate | High |

Synthesis of Trifluoromethylated Isoxazolidines via Cycloaddition with Nitrones

The 1,3-dipolar cycloaddition of nitrones to this compound provides access to trifluoromethylated isoxazolidines. These saturated heterocycles are versatile intermediates, for instance, in the synthesis of β-amino alcohols. The reaction can be performed thermally or with Lewis acid catalysis to control stereoselectivity.

Table 3: Synthesis of Trifluoromethylated Isoxazolidines

| Entry | Nitrone | Catalyst/Conditions | Solvent | Product | Yield (%) |

| 1 | C-Phenyl-N-methylnitrone | Thermal, reflux | Toluene | Ethyl 2-methyl-3-phenyl-5-(trifluoromethyl)isoxazolidine-4-carboxylate | Moderate to Good |

| 2 | C,N-Diphenylnitrone | Ni(ClO₄)₂·6H₂O (10 mol%) | Dichloromethane | Ethyl 2,3-diphenyl-5-(trifluoromethyl)isoxazolidine-4-carboxylate | High |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 3-Aryl-5-(trifluoromethyl)isoxazole-4-carboxylates

This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent cycloaddition with this compound.

Materials:

-

Appropriate aryl hydroximoyl chloride (1.0 eq)

-

This compound (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

To a solution of the aryl hydroximoyl chloride (0.5 mmol) in 14.25 mL of methanol, add 0.75 mL of deionized water.

-

To this solution, add this compound (0.55 mmol).

-

Add DIPEA (0.75 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-aryl-5-(trifluoromethyl)isoxazole-4-carboxylate.

Protocol 2: General Procedure for the Copper-Catalyzed Synthesis of Ethyl 1-Substituted-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylates

This protocol outlines the CuAAC reaction between an organic azide and this compound.

Materials:

-

Organic azide (1.0 eq)

-

This compound (1.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of the organic azide (1.0 mmol) in acetonitrile (5 mL), add this compound (1.0 mmol).

-

Add copper(I) iodide (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 1-substituted-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate.[2]

Protocol 3: General Procedure for the Synthesis of Ethyl 2,3-Disubstituted-5-(trifluoromethyl)isoxazolidine-4-carboxylates

This protocol describes the thermal 1,3-dipolar cycloaddition of a nitrone with this compound.

Materials:

-

Nitrone (1.0 eq)

-

This compound (1.2 eq)

-

Toluene

Procedure:

-

Dissolve the nitrone (1.0 mmol) and this compound (1.2 mmol) in toluene (10 mL).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool to room temperature and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ethyl 2,3-disubstituted-5-(trifluoromethyl)isoxazolidine-4-carboxylate.

Visualization of Experimental Workflow and Application

The following diagram illustrates the general workflow from the synthesis of trifluoromethylated heterocycles using this compound to their potential application in drug discovery.

Caption: Workflow for Synthesis and Drug Discovery.

This workflow highlights the central role of the 1,3-dipolar cycloaddition reaction in generating a library of novel trifluoromethylated compounds. Subsequent biological screening and medicinal chemistry efforts can then identify and optimize lead candidates for further development. The incorporation of the trifluoromethyl group via this compound is a key strategy in this process, often leading to compounds with improved pharmacological profiles.

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 4,4,4-trifluorobut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction